Cas no 128772-83-8 (5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one)

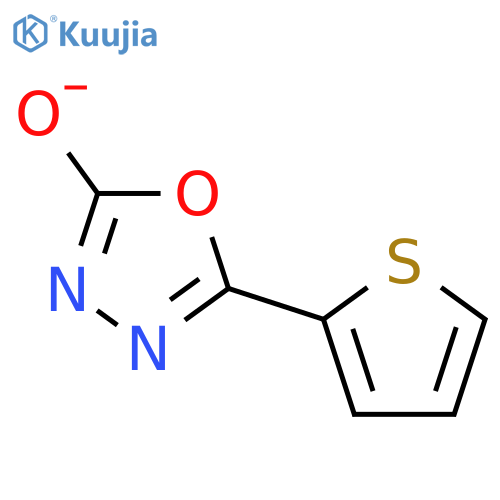

128772-83-8 structure

商品名:5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one

5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one 化学的及び物理的性質

名前と識別子

-

- 1,3,4-Oxadiazol-2(3H)-one,5-(2-thienyl)-

- 5-THIEN-2-YL-1,3,4-OXADIAZOL-2(3H)-ONE

- 5-thiophen-2-yl-3H-1,3,4-oxadiazol-2-one

- 5-thiophen-2-yl-1,3,4-oxadiazol-2(3H)-one

- DTXSID00427874

- 128772-83-8

- HMS1776G16

- EN300-14529

- Z104341540

- AKOS008053817

- 5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one

- 1,3,4-Oxadiazol-2(3H)-one, 5-(2-thienyl)-

- CS-0234659

- 5-(Thiophen-2-yl)-1,3,4-oxadiazol-2(3H)-one

- G33560

- SCHEMBL26616422

- DB-350083

-

- インチ: InChI=1S/C6H4N2O2S/c9-6-8-7-5(10-6)4-2-1-3-11-4/h1-3H,(H,8,9)/p-1

- InChIKey: CDCGUELILIFLTA-UHFFFAOYSA-M

- ほほえんだ: [O-]C1=NN=C(C2=CC=CS2)O1

計算された属性

- せいみつぶんしりょう: 167.99942

- どういたいしつりょう: 167.999348

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 78.9

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.68

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.765

- PSA: 50.69

5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-278327-1g |

5-thien-2-yl-1,3,4-oxadiazol-2(3H)-one, |

128772-83-8 | 1g |

¥2226.00 | 2023-09-05 | ||

| Enamine | EN300-14529-10.0g |

5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one |

128772-83-8 | 98% | 10.0g |

$1101.0 | 2023-02-09 | |

| Enamine | EN300-14529-0.1g |

5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one |

128772-83-8 | 98% | 0.1g |

$66.0 | 2023-02-09 | |

| Enamine | EN300-14529-500mg |

5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one |

128772-83-8 | 95.0% | 500mg |

$175.0 | 2023-09-29 | |

| Enamine | EN300-14529-2500mg |

5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one |

128772-83-8 | 95.0% | 2500mg |

$503.0 | 2023-09-29 | |

| Enamine | EN300-14529-1000mg |

5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one |

128772-83-8 | 95.0% | 1000mg |

$256.0 | 2023-09-29 | |

| A2B Chem LLC | AA44364-10g |

1,3,4-Oxadiazol-2(3H)-one, 5-(2-thienyl)- |

128772-83-8 | 98% | 10g |

$1194.00 | 2024-04-20 | |

| A2B Chem LLC | AA44364-250mg |

1,3,4-Oxadiazol-2(3H)-one, 5-(2-thienyl)- |

128772-83-8 | 98% | 250mg |

$132.00 | 2024-04-20 | |

| A2B Chem LLC | AA44364-500mg |

1,3,4-Oxadiazol-2(3H)-one, 5-(2-thienyl)- |

128772-83-8 | 98% | 500mg |

$220.00 | 2024-04-20 | |

| Enamine | EN300-14529-2.5g |

5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one |

128772-83-8 | 98% | 2.5g |

$503.0 | 2023-02-09 |

5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one 関連文献

-

Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978

-

3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

128772-83-8 (5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one) 関連製品

- 128772-83-8(5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-one)

- 1223748-45-5((5-(5-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl)-methanamine)

- 35403-88-4(1,3,4-Oxadiazole,2-(2-thienyl)-)

- 606098-31-1

- 109684-94-8(Benzonitrile,4-(5-methoxy-1,3,4-oxadiazol-2-yl)-)

- 27049-71-4(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-amine)

- 1134-56-1(1,3,4-Oxadiazole,2-ethoxy-5-phenyl-)

- 154548-68-2(Benzonitrile,4-(5-ethoxy-1,3,4-oxadiazol-2-yl)-)

- 65183-21-3(2-(thiophen-2-yl)-5-phenyl-1,3,4-oxadiazole)

- 678146-84-4(2-Methoxy-5-(o-tolyl)-1,3,4-oxadiazole)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量